molecular formula C20H20FN3O3 B2688196 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 898413-33-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2688196
CAS No.: 898413-33-7
M. Wt: 369.396
InChI Key: XESYUOYFFWKJGF-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
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Scientific Research Applications

Fluorescence and Chemosensor Applications

A study by Park et al. (2015) developed a highly selective turn-on fluorescence chemosensor for Zn2+ monitoring in living cells and aqueous solutions, utilizing quinoline as the fluorophore. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, with the capability for reversible detection. Such advancements highlight the application of quinoline derivatives in environmental and biological monitoring (Park et al., 2015).

Anticancer Properties

Mannion et al. (2009) designed and synthesized N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides targeting c-Met and VEGFR2 tyrosine kinases. The compounds exhibited potent activity against these enzymes, favorable pharmacokinetic profiles, and demonstrated high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

Douadi et al. (2020) synthesized four azoimine quinoline derivatives and evaluated their biological activities. These compounds showed greater antioxidant potential than ascorbic acid, variable antimicrobial activity against bacteria and fungi, and significant anti-inflammatory activity. They also demonstrated strong DNA and bovine serum albumin (BSA) binding capabilities, indicating their potential in therapeutic applications (Douadi et al., 2020).

Molecular Imaging Applications

A study by Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET). These radioligands showed high specific binding to peripheral benzodiazepine receptors in various organs, underscoring their utility in noninvasive imaging of these receptors in vivo (Matarrese et al., 2001).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-12-5-7-15(10-17(12)21)22-19(26)20(27)23-16-8-6-14-4-3-9-24(13(2)25)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESYUOYFFWKJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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